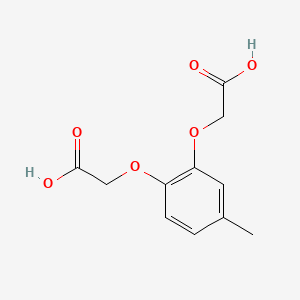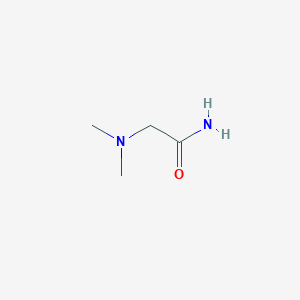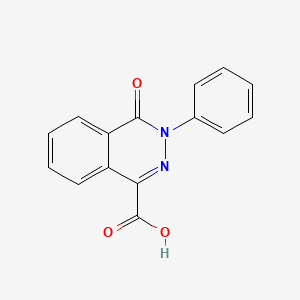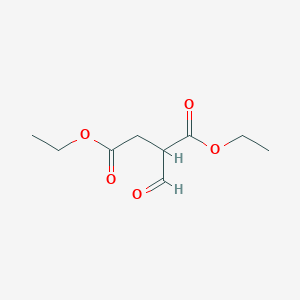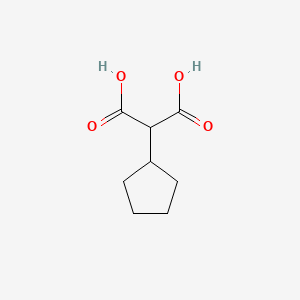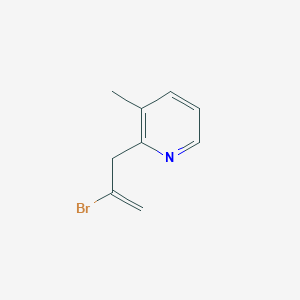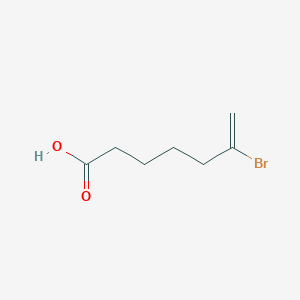
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a chemical compound with potential applications in scientific research. This compound is a thiophene derivative that has been synthesized using various methods. The compound has shown promising results in scientific studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Ketocarbene versus Hetaryne Intermediates in Thiophene Derivatives
A study conducted by Pozo et al. (2021) investigated the reaction mechanisms involving thiophene derivatives, specifically focusing on the generation of ketocarbene and hetaryne intermediates. This research provides insights into the complex mechanisms behind the reactivity of thiophene compounds, suggesting potential applications in synthetic organic chemistry, especially in the creation of complex heterocyclic structures (Pozo et al., 2021).
Electrochromic and Fluorescent Properties of Polythiophenes
Electrochromic and fluorescent properties of thiophene derivatives have been studied by Coelho et al. (2015), indicating their potential application in electronic displays and sensing devices. The research demonstrates how the electrochemical polymerization of thiophene derivatives can lead to materials with reversible redox systems and distinct fluorescence characteristics, useful in developing advanced materials for optoelectronic applications (Coelho et al., 2015).
Applications in Cationic Polymerization and Polymer Formation
Aydoğan et al. (2012) explored the photoinduced electron transfer reactions of thiophene derivatives for initiating cationic polymerization. This study underscores the potential of thiophene compounds in creating conjugated polymers, which are crucial for electronic and photovoltaic devices (Aydoğan et al., 2012).
Supramolecular Assemblies and Luminescence
Research by Osterod et al. (2001) on supramolecular assemblies involving thiophene derivatives showcases their ability to form hydrogen-bonded complexes that exhibit strong photoluminescence. Such properties are vital for the development of luminescent materials and sensors (Osterod et al., 2001).
Polymerization Mechanism and Properties Influenced by Fluorine Substituents
The study by Okamoto et al. (2007) on the polymerization mechanism of 2-methylene-1,3-dioxolane derivatives highlighted the impact of fluorine substituents on the properties of polymer products. This research could guide the design of novel polymers with tailored properties for specific industrial applications (Okamoto et al., 2007).
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMZFPLDFYSLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641966 |
Source


|
| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-84-2 |
Source


|
| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

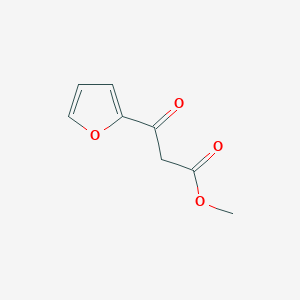
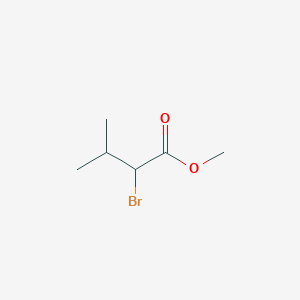
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
